molecular formula C19H31N3O6 B12433193 methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate

methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate

Cat. No.: B12433193
M. Wt: 397.5 g/mol
InChI Key: XGWSRLSPWIEMLQ-UHKNOIMOSA-N
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Description

Methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes multiple stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The process typically starts with the preparation of the core pyrrolidine structure, followed by the introduction of the oxirane and carbamoyl groups. The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new nucleophiles.

Scientific Research Applications

Methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate include other pyrrolidine derivatives and oxirane-containing molecules. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H31N3O6

Molecular Weight

397.5 g/mol

IUPAC Name

methyl 1-[(2S,3S)-3-methyl-2-[[(2S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C19H31N3O6/c1-5-9-20-16(23)14-15(28-14)17(24)21-13(11(3)6-2)18(25)22-10-7-8-12(22)19(26)27-4/h11-15H,5-10H2,1-4H3,(H,20,23)(H,21,24)/t11-,12?,13-,14?,15-/m0/s1

InChI Key

XGWSRLSPWIEMLQ-UHKNOIMOSA-N

Isomeric SMILES

CCCNC(=O)C1[C@H](O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCCC2C(=O)OC

Canonical SMILES

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC

Origin of Product

United States

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